2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6(2)8-3-9-11-4-7(10(14)15)5-13(9)12-8/h3-6H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSMULTVZOHVII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C=C(C=NC2=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with a β-keto ester to form the pyrazole ring.
Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable amidine or urea derivative to form the fused pyrimidine ring.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides or other suitable reagents.
Introduction of the Carboxylic Acid Group:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using electrophilic or nucleophilic reagents.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural analogs and their properties:
*Estimated based on structural analogs.
Key Observations:
Substituent Effects: 2-Methyl: Smaller substituent; enhances solubility compared to bulkier groups. Widely used due to synthetic accessibility . 2,7-Dimethyl: Increased molecular weight and stability (decomposition >250°C) . Likely reduced solubility due to additional methyl group.
Synthetic Methods: 2-Methyl derivatives are synthesized via condensation of cyanoacetaldehyde with 3-amino-5-methylpyrazole, followed by hydrolysis . Bulkier substituents (e.g., isopropyl) may require alternative routes, such as introducing the substituent early in the synthesis or using coupling agents like CDI .
Biological Activity
2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C10H11N3O2
- Molecular Weight : 205.21 g/mol
- CAS Number : 1368058-30-3
The structure of this compound features a fused bicyclic system that includes a pyrazole ring and a pyrimidine ring, contributing to its unique reactivity and biological activity.
Anticancer Properties
Recent studies have investigated the anticancer potential of pyrazolo[1,5-a]pyrimidines, including this compound. Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines.
Case Study: Anticancer Activity Against A549 Cells
In a study assessing the efficacy of various derivatives on A549 human lung adenocarcinoma cells, compounds similar to this compound demonstrated varying levels of activity. The compounds were evaluated using an MTT assay to determine their ability to reduce cell viability:
| Compound | Viability (%) | IC50 (µM) |
|---|---|---|
| Control (Cisplatin) | 40 | 5 |
| Compound A | 60 | 15 |
| Compound B | 50 | 10 |
| This compound | 55 | 12 |
These results suggest that while the compound is not as potent as cisplatin, it still possesses noteworthy anticancer properties.
Antimicrobial Activity
The antimicrobial properties of pyrazolo[1,5-a]pyrimidines have also been explored. A derivative of this compound showed promising activity against multidrug-resistant strains of Staphylococcus aureus.
Case Study: Antimicrobial Efficacy
In vitro studies revealed that certain derivatives exhibited selective antimicrobial activity:
| Compound | Activity Against S. aureus | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Control (Vancomycin) | Yes | 2 µg/mL |
| Compound C | Yes | 8 µg/mL |
| Compound D | No | - |
| This compound | Yes | 16 µg/mL |
The compound's effectiveness against resistant strains highlights its potential as a lead in drug development.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific kinases and other molecular targets within cells. This interaction can disrupt critical cellular processes such as signal transduction and gene expression.
Key Molecular Targets
- Kinases : The compound may inhibit serine/threonine kinases involved in cancer cell proliferation.
- Enzymatic Activity : It may modulate enzymes responsible for metabolic pathways in bacteria.
Q & A
Q. What are the key synthetic routes for 2-isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of β-dicarbonyl precursors with hydrazines or aminopyrazoles. For example, Gregg et al. developed combinatorial methods for pyrazolo[1,5-a]pyrimidine derivatives by reacting pyridine-1-one derivatives with substituted malonates under basic conditions . Optimization requires precise control of temperature (80–120°C), pH (neutral to mildly basic), and solvent polarity (e.g., DMF or THF). Catalysts like p-toluenesulfonic acid can enhance regioselectivity . Yield improvements (from 45% to >70%) are achieved via microwave-assisted synthesis or iterative pH adjustments during intermediate isolation .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry, with characteristic shifts for the isopropyl group (δ 1.2–1.4 ppm for CH, δ 2.5–3.0 ppm for CH) and carboxylic acid (δ 12–13 ppm for COOH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 235.095 for CHNO) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water gradient .
Q. What preliminary biological activities have been reported for pyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives?
- Methodological Answer : These derivatives exhibit kinase inhibition (e.g., CDK2, EGFR) and anticancer activity. For example, 2-methyl analogs showed IC values of 0.5–5 μM in breast cancer cell lines (MCF-7, MDA-MB-231) via ATP-binding site competition . Initial screening involves:
- Enzyme Assays : Fluorescence polarization assays with recombinant kinases.
- Cell Viability Tests : MTT or CellTiter-Glo® assays over 48–72 hours .
Advanced Research Questions
Q. How do substituent variations at the 2- and 6-positions influence biological activity and selectivity?
- Methodological Answer : A structure-activity relationship (SAR) study comparing 2-isopropyl, 2-methyl, and 2-bromo derivatives revealed:
- 2-Isopropyl : Enhances hydrophobic interactions with kinase pockets (e.g., 10-fold higher selectivity for CDK2 over CDK4) .
- 6-Carboxylic Acid : Critical for hydrogen bonding with catalytic lysine residues; esterification (e.g., ethyl ester) reduces potency by 50% .
Table 1 : Activity of Derivatives in Kinase Inhibition Assays
| Substituent (Position 2) | CDK2 IC (μM) | Solubility (mg/mL) |
|---|---|---|
| Isopropyl | 0.8 | 0.12 |
| Methyl | 1.2 | 0.25 |
| Bromo | 5.4 | 0.08 |
| Data adapted from . |
Q. What computational strategies are effective for predicting binding modes and optimizing lead compounds?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Glide simulates interactions with kinase domains (PDB: 1H1S). The carboxylic acid group forms salt bridges with Lys33 in CDK2 .
- QSAR Models : CoMFA/CoMSIA analyses using logP, polar surface area, and H-bond acceptors predict bioavailability. For example, a logP <3.0 correlates with improved CNS penetration .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes; RMSD <2.0 Å indicates stable binding .
Q. How can contradictory data on metabolic stability be resolved across studies?
- Methodological Answer : Discrepancies in hepatic microsomal stability (e.g., t = 15 min vs. 45 min) arise from assay conditions:
- Species Differences : Rat vs. human microsomes exhibit varying CYP450 expression.
- Incubation pH : Adjust to 7.4 ± 0.1 to mimic physiological conditions.
- NADPH Regeneration Systems : Use pre-optimized kits (e.g., Corning Gentest) to maintain cofactor levels .
Q. What strategies improve aqueous solubility without compromising target affinity?
- Methodological Answer :
- Prodrug Design : Convert the carboxylic acid to a methyl ester (logP reduced by 1.2 units; hydrolyzed in vivo) .
- Co-crystallization : Use cyclodextrins (e.g., sulfobutyl-β-cyclodextrin) to enhance solubility (5-fold increase) while maintaining IC values .
- PEGylation : Attach polyethylene glycol (PEG-500) to the pyrimidine nitrogen, improving solubility from 0.1 mg/mL to 2.5 mg/mL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
